molecular formula C19H34N2O4 B054464 N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid CAS No. 115491-98-0

N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B054464
CAS No.: 115491-98-0
M. Wt: 354.5 g/mol
InChI Key: WMDONTOVXUGLIK-ZSCHJXSPSA-N
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Description

N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid: is a complex organic compound that combines a cyclohexylamine derivative with an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclohexylcyclohexanamine Synthesis

      Starting Materials: Cyclohexylamine and cyclohexanone.

      Reaction: Reductive amination using a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

      Conditions: Typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.

  • (2S)-2-(prop-2-enoxycarbonylamino)propanoic Acid Synthesis

      Starting Materials: L-alanine and allyl chloroformate.

      Reaction: N-protection of L-alanine using allyl chloroformate in the presence of a base like triethylamine.

      Conditions: Conducted in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of such compounds often involves:

    Batch Processing: For precise control over reaction conditions and product purity.

    Continuous Flow Synthesis: For large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Typically in acidic or basic aqueous solutions.

      Products: Oxidized derivatives, such as ketones or carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Inert atmosphere, often in anhydrous solvents.

      Products: Reduced forms, such as alcohols or amines.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Often in the presence of a base or under reflux conditions.

      Products: Substituted derivatives, such as halides or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry

    Materials Science: Utilized in the synthesis of novel materials with unique properties.

    Polymer Chemistry: Used in the production of specialized polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyclohexylamine moiety may interact with hydrophobic pockets, while the amino acid derivative can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with similar hydrophobic properties.

    L-Alanine Derivatives: Compounds with similar amino acid backbones but different protecting groups.

Uniqueness

    Structural Complexity: Combines features of both cyclohexylamine and amino acid derivatives, offering unique interaction profiles.

This compound’s unique combination of structural elements makes it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C7H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-4-12-7(11)8-5(2)6(9)10/h11-13H,1-10H2;3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDONTOVXUGLIK-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583397
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115491-98-0
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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